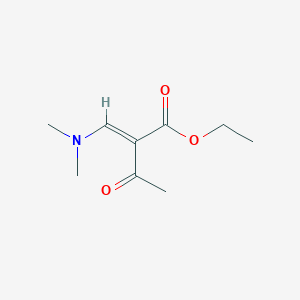

Ethyl 2-acetyl-3-(dimethylamino)acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic and medicinal chemistry. The document details the primary reaction mechanism, an alternative synthetic route, experimental protocols, and relevant quantitative data.

Core Synthesis and Mechanism

The principal and most efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is favored for its high atom economy and generally proceeds with high yields under anhydrous conditions at elevated temperatures, typically between 80-100°C for several hours.[1]

The reaction mechanism is initiated by the deprotonation of the α-carbon of ethyl acetoacetate, which is an active methylene compound. This deprotonation, which can be base-catalyzed, forms a resonance-stabilized enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbon of the N,N-dimethylformamide dimethyl acetal. The subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable enamine product, this compound.[1]

The structure of this compound combines an α,β-unsaturated carbonyl system with an enamine moiety. This unique combination of functional groups makes it a trifunctional building block with both electrophilic and nucleophilic sites, rendering it an excellent Michael acceptor and a valuable partner in various condensation reactions for the synthesis of more complex molecules.[1]

Reaction Mechanism Pathway

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Yellow oil[2] |

| Boiling Point | 154°C (3 mmHg)[2] |

| Density | 1.038 g/cm³[2] |

| Refractive Index | 1.463[2] |

| Flash Point | 102.8°C[2] |

| Storage Conditions | Refrigerator[2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous toluene (or other suitable anhydrous, non-protic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal.

-

Anhydrous toluene can be used as a solvent, although the reaction can also be run neat.

-

The reaction mixture is heated to reflux (typically 80-110°C, depending on the solvent) and stirred vigorously.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent (if used) and the methanol byproduct are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a yellow oil.

Purification:

-

Vacuum Distillation: The final product is purified by distillation under reduced pressure. The boiling point is reported as 154°C at 3 mmHg.[2]

Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester and ketone, C=C of the enamine).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[1]

Alternative Synthesis Route

An alternative, two-step method for the preparation of N,N-dimethylamino acrylates has been reported. This process involves the initial formation of a sodium salt of formyl ethyl acetate, followed by a reaction with a dimethylamine salt.

Step 1: Formation of Sodium Salt of Formyl Ethyl Acetate Ethyl acetate reacts with carbon monoxide in a mixed solvent system (e.g., ethyl acetate and ethanol) in the presence of a catalyst such as sodium methoxide or sodium ethoxide to produce the sodium salt of formyl ethyl acetate.

Step 2: Reaction with Dimethylamine Salt The resulting sodium salt of formyl ethyl acetate is then reacted with a dimethylamine salt in a mixed solvent to yield the final N,N-dimethylamino acrylate product.

This method avoids the use of potentially toxic or expensive reagents and is suitable for large-scale industrial production.

Alternative Synthesis Workflow

Caption: Alternative two-step synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, distinguished by its unique electronic and structural characteristics. Possessing both nucleophilic and electrophilic sites, this compound serves as a crucial intermediate in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. Its enamine moiety and α,β-unsaturated carbonyl system render it highly reactive and amenable to a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its significant applications as a precursor to biologically active compounds.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or pale red liquid or oil.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or pale red liquid/oil | [1] |

| Boiling Point | 174-175 °C; 154 °C (3 mmHg) | [1][2] |

| Melting Point | -12 °C | [1] |

| Density | 1.038 g/cm³ | [1][2] |

| Refractive Index | 1.460-1.462 | [1] |

| Flash Point | 102.8 °C | [2] |

| Storage Conditions | Refrigerator, Keep in dark place, Sealed in dry, 2-8°C | [2][3] |

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Spectral data available. |

| Mass Spectrometry (MS) | Used for molecular weight validation. |

| UV-Vis | 304nm (in 95% EtOH)[3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Materials:

-

Ethyl acetoacetate

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous reaction vessel

-

Heating apparatus (e.g., oil bath)

-

Stirring apparatus

Procedure:

-

In an anhydrous reaction vessel, combine equimolar amounts of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal.

-

The reaction is typically base-catalyzed and proceeds under anhydrous conditions.

-

Heat the reaction mixture to 80–100°C with continuous stirring for several hours.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the product can be purified using techniques such as inhibitor-stabilized distillation to prevent polymerization at high temperatures.[1]

Characterization of this compound

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in the Synthesis of Biologically Active Heterocycles

This compound is a key precursor in the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its trifunctional nature allows for versatile cyclization reactions with various binucleophilic reagents.

Caption: Versatile role of this compound in drug development.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-rich heterocycles known for their wide range of biological activities, including the inhibition of protein kinases.[1]

Experimental Protocol:

-

Reactants: this compound and a suitably substituted 3-amino-1H-pyrazole.

-

Reaction: The synthesis typically involves a cyclocondensation reaction. This can be achieved through various methods, including conventional heating, microwave-assisted synthesis, or multi-component reactions.[1] For instance, the reaction can be carried out by refluxing the reactants in a suitable solvent like ethanol with a catalytic amount of acid or base.

-

Biological Significance: Derivatives of pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy.[4] They have also shown potential as selective PI3Kδ inhibitors.[3]

Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are another important class of heterocyclic compounds synthesized from this compound. These compounds have demonstrated a range of biological activities.

Experimental Protocol:

-

Reactants: this compound and an appropriate aminothiazole derivative.

-

Reaction: The synthesis involves a cyclization reaction, often achieved by heating the reactants in a suitable solvent.

-

Biological Significance: Certain thiazolo[3,2-a]pyrimidine derivatives have been identified as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease. They have also been investigated for their anti-inflammatory and antimicrobial properties.

Logical Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents from this compound follows a logical progression from synthesis to biological testing.

Caption: A streamlined workflow from precursor to potential drug candidate.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique chemical reactivity allows for the efficient construction of molecular scaffolds that are of significant interest to the pharmaceutical industry. The ability to readily synthesize derivatives with potent biological activities, such as kinase and acetylcholinesterase inhibitors, underscores the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate further research and innovation in medicinal chemistry.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 203186-58-7 | Benchchem [benchchem.com]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-acetyl-3-(dimethylamino)acrylate

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

This compound (CAS No: 51145-57-4) possesses a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol .[1][2] Its structure features an acrylate backbone substituted with an acetyl group and a dimethylamino group, creating a conjugated system that influences its chemical reactivity and spectroscopic characteristics.

Physical Properties:

| Property | Value |

| Melting Point | 41-44 °C |

| Boiling Point | 128 °C at 0.2 mmHg |

| Density | 1.038 ± 0.06 g/cm³ (Predicted) |

Source: ChemicalBook[1]

Spectroscopic Data

While direct experimental spectra for this compound are not widely published, the following tables summarize the predicted and expected spectroscopic data based on its structure and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | =CH-N |

| ~4.2 | q | 2H | -O-CH₂-CH₃ |

| ~3.0 | s | 6H | -N(CH₃)₂ |

| ~2.3 | s | 3H | -C(O)-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (acetyl) |

| ~168 | C=O (ester) |

| ~155 | =C-N |

| ~100 | =C-C(O) |

| ~60 | -O-CH₂- |

| ~40 | -N(CH₃)₂ |

| ~30 | -C(O)-CH₃ |

| ~15 | -CH₃ (ethyl) |

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1650 | Strong | C=O stretch (acetyl) |

| ~1600 | Strong | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-N stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Possible Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 156 | [M - C₂H₅]⁺ |

| 142 | [M - C₂H₅O]⁺ |

| 114 | [M - N(CH₃)₂ - C₂H₅]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent like chloroform. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by the mass analyzer.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the compound.

Diagram 2: Predicted Mass Spectrometry Fragmentation

References

An In-depth Technical Guide to the Reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly versatile and valuable trifunctional building block in modern organic synthesis. Its unique electronic and structural features, combining an enamine moiety with an α,β-unsaturated carbonyl system, offer a wide range of reactivity, making it a key precursor for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds of significant biological and pharmaceutical interest. This technical guide provides a comprehensive overview of the synthesis, structural properties, and characteristic reactivity of this compound, with a focus on its application in the construction of pyrazole and pyrimidine derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, with CAS Number 51145-57-4, is a yellow oil characterized by the molecular formula C9H15NO3.[1][2] This compound has emerged as a pivotal intermediate in synthetic organic chemistry due to its multiple reactive sites. The presence of both electrophilic and nucleophilic centers within a conjugated system allows for a variety of chemical transformations.[3] The dimethylamino group, acting as an excellent leaving group, facilitates cyclocondensation reactions, which are fundamental to the synthesis of a vast array of heterocyclic systems.[3] Its utility is particularly pronounced in the preparation of pyrazoles and pyrimidines, core structures in many biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H15NO3 | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Yellow oil | [1][2] |

| Boiling Point | 154 °C (at 3 mmHg) | [1][2] |

| Density | 1.038 g/cm³ | [1][2] |

| Flash Point | 102.8 °C | [1][2] |

| Refractive Index | 1.463 | [1][2] |

| Storage Conditions | Refrigerator | [1][2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a type of base-catalyzed condensation that proceeds under anhydrous conditions.[3]

Reaction Mechanism

The synthesis is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a base, leading to the formation of a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. The subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable enamine product.[3]

Experimental Protocol

Reaction: Ethyl acetoacetate + N,N-dimethylformamide dimethyl acetal → this compound

Procedure:

-

A mixture of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal is heated under anhydrous conditions.

-

The reaction is typically conducted at elevated temperatures, generally in the range of 80–100 °C.[3]

-

The reaction is allowed to proceed for several hours.[3]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the excess reagents and methanol are removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Note: While the general conditions are established, specific quantitative details on molar ratios and catalyst use can be optimized to improve yield and purity.[3]

Core Reactivity

The chemical behavior of this compound is dictated by its trifunctional nature. The molecule possesses:

-

An Enamine Moiety: The nitrogen atom of the dimethylamino group donates electron density into the double bond, rendering the α-carbon nucleophilic.

-

An α,β-Unsaturated Carbonyl System: This makes the β-carbon highly electrophilic and susceptible to Michael addition reactions. The carbonyl groups of the acetyl and ester moieties are also electrophilic centers.

-

A Good Leaving Group: The dimethylamino group can be readily eliminated, particularly in cyclocondensation reactions.[3]

This combination of functional groups allows it to act as a versatile synthon for the construction of complex molecules, especially five- and six-membered heterocycles.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, prized for its dual nucleophilic and electrophilic character. This technical guide provides a comprehensive analysis of the distinct reactive sites within the molecule, supported by quantitative data, detailed experimental protocols for characteristic reactions, and mechanistic diagrams. The inherent reactivity of this enaminone system, featuring an electron-rich α-carbon and an electron-deficient β-carbon, makes it a valuable precursor for the synthesis of a wide array of complex molecules and heterocyclic scaffolds relevant to drug discovery and development.

Chemical Properties and Structure

This compound is a stable, typically yellow oily substance.[1] Its unique reactivity stems from the conjugated system formed by the enamine moiety and the two electron-withdrawing carbonyl groups (acetyl and ester).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51145-57-4 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Yellow oil | [1] |

| Boiling Point | 154 °C (3 mmHg) | [1] |

| Flash Point | 102.8 °C | [1] |

| Density | 1.038 g/cm³ | [1] |

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The chemical behavior of this compound is dictated by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing acetyl and ethyl ester groups. This arrangement creates distinct and predictable sites for both nucleophilic and electrophilic attack.

Nucleophilic Sites

The primary nucleophilic character is concentrated at the α-carbon (C2) of the acrylate backbone. The lone pair of electrons on the enamine nitrogen atom donates electron density into the C=C double bond, significantly increasing the nucleophilicity of the α-carbon.[2] This makes the α-carbon susceptible to attack by various electrophiles.

Electrophilic Sites

The molecule presents multiple electrophilic centers:

-

β-Carbon (C3): The strong electron-withdrawing effect of the adjacent acetyl and ester groups renders the β-carbon electron-deficient. This makes it a classic Michael acceptor, highly susceptible to conjugate addition by a wide range of nucleophiles.[2]

-

Carbonyl Carbons: The carbons of both the acetyl and the ethyl ester carbonyl groups are inherently electrophilic and can be attacked by strong nucleophiles, although the β-carbon is generally more reactive towards softer nucleophiles in Michael additions.

The following diagram illustrates the key reactive sites of the molecule.

Caption: Diagram illustrating the primary nucleophilic and electrophilic centers in this compound.

Experimental Protocols and Reactivity Demonstrations

The dual reactivity of this compound is best demonstrated through its participation in various chemical transformations. Below are detailed protocols for key reactions that highlight the reactivity of its principal electrophilic and nucleophilic sites.

Electrophilic Reactivity: Michael Addition at the β-Carbon

The electron-deficient β-carbon readily undergoes Michael addition with a variety of nucleophiles. Thiols are excellent nucleophiles for this conjugate addition reaction.

Experimental Protocol: Thiol-Michael Addition (Analogous System)

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (0.1 eq)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add thiophenol to the solution.

-

Add a catalytic amount of triethylamine to the mixture with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically rapid at room temperature.

-

Upon completion, the reaction mixture can be washed with a saturated aqueous solution of NaHCO₃, followed by brine.

-

The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

-

The following diagram illustrates the workflow for this reaction.

Caption: A generalized experimental workflow for the Thiol-Michael addition to an acrylate.

Nucleophilic and Electrophilic Reactivity: Cyclocondensation to form Pyrazoles

The reaction of this compound with hydrazine showcases its dual reactivity. Hydrazine acts as a dinucleophile, initially attacking the electrophilic β-carbon, leading to the displacement of the dimethylamino group. A subsequent intramolecular cyclization involving the acetyl or ester carbonyl group leads to the formation of a pyrazole ring.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol describes a general method for the synthesis of pyrazoles from enaminones and hydrazine.

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol or acetic acid as solvent

-

-

Procedure:

-

Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

The reaction mechanism is depicted in the following diagram.

Caption: Simplified reaction pathway for the synthesis of pyrazoles from this compound.

Summary of Reactivity

The unique electronic structure of this compound provides a predictable platform for a variety of chemical transformations.

Table 2: Summary of Site-Specific Reactivity

| Reactive Site | Type | Common Reactions | Reagents |

| α-Carbon | Nucleophilic | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| β-Carbon | Electrophilic | Michael Addition, Cyclocondensation | Thiols, Amines, Malonates, Hydrazines |

| Acetyl Carbonyl | Electrophilic | Nucleophilic Addition, Cyclocondensation | Strong nucleophiles, Hydrazines |

| Ester Carbonyl | Electrophilic | Transesterification, Amidation, Saponification | Alcohols, Amines, Base |

Conclusion

This compound is a highly functionalized and versatile building block in modern organic synthesis. Its well-defined nucleophilic and electrophilic centers allow for controlled and selective bond formation, making it an invaluable tool for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. A thorough understanding of the reactivity of its α- and β-carbons, as well as its carbonyl groups, is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of this powerful reagent.

References

Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide to its Application as a Michael Acceptor in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a highly versatile trifunctional reagent that serves as a pivotal building block in modern organic synthesis. Its unique structure, combining an α,β-unsaturated carbonyl system with an enamine moiety, renders it an exceptional Michael acceptor and a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic compounds of medicinal interest.[1] This guide provides a comprehensive overview of its reactivity, applications, and detailed experimental protocols.

Core Concepts: Structure and Reactivity

This compound possesses a conjugated system where the electron-withdrawing acetyl and ethyl ester groups polarize the molecule. This polarization makes the β-carbon atom highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. The dimethylamino group, a good leaving group, further enhances its utility by facilitating subsequent cyclocondensation reactions.[1]

The general mechanism for a Michael addition reaction involving this substrate is initiated by the conjugate (1,4-) addition of a nucleophile to the electrophilic β-carbon of the acrylate system.[1] This process forms a resonance-stabilized enolate intermediate, which can then participate in various subsequent transformations, most notably intramolecular cyclization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow/red liquid or oil | [1][2] |

| CAS Number | 51145-57-4 | [1][2][4] |

| Melting Point | -12 °C to 44 °C (reports vary) | [1][3][4] |

| Boiling Point | 128 °C @ 0.2 mmHg; 154 °C @ 3 mmHg | [2][4] |

| Density | ~1.038 g/cm³ | [1][2][4] |

| Refractive Index | ~1.460 - 1.537 | [1][2][4] |

Applications in Heterocyclic Synthesis

The most significant application of this compound is in the synthesis of diverse heterocyclic systems, which are core scaffolds in many pharmaceutical agents.[1] Its ability to react with various binucleophilic reagents leads to the efficient formation of substituted pyrimidines, pyridines, and fused ring systems like pyrazolo[1,5-a]pyrimidines.[1]

Synthesis of Substituted Pyrimidines

The reaction of this compound with N-C-N fragments, such as guanidine or its derivatives, provides a direct route to 2-aminopyrimidines. The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and elimination of dimethylamine.

Table 1: Examples of Pyrimidine Synthesis

| Nucleophile | Product | Yield (%) | Conditions |

| Guanidine | 2-Amino-4-acetyl-5-ethoxycarbonylpyrimidine | Good | Acid catalyst, Reflux |

| Metformin | 2-(N,N-dimethyl guanidinyl)-4-acetyl-5-ethoxycarbonylpyrimidine | Good | HCl, Methanol, Reflux |

Note: Yields are generalized as "Good" based on literature descriptions for analogous reactions. Specific yields for these exact reactants were not found in the provided search results but are expected to be high based on the reactivity of the precursors.[5]

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application is the reaction with 5-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds with a wide range of biological activities.[1] The regioselectivity of this reaction is high, attributed to the greater nucleophilicity of the exocyclic primary amino group of the 5-aminopyrazole.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

| 5-Aminopyrazole Reactant | Product | Yield (%) | Conditions |

| 5-Amino-3-methylpyrazole | 2,7-Dimethyl-5-acetylpyrazolo[1,5-a]pyrimidine | High | Acetic acid, Reflux |

| 5-Amino-3-phenylpyrazole | 7-Methyl-2-phenyl-5-acetylpyrazolo[1,5-a]pyrimidine | 87-95% | Acetic acid, Reflux |

Note: Yields and conditions are based on analogous reactions reported in the literature for the synthesis of this scaffold.[3]

Detailed Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Pyrimidines

This protocol is a representative example based on the condensation of a guanidine equivalent with a β-dicarbonyl compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (0.01 M) and this compound (acting as the dicarbonyl equivalent precursor, 0.012 M) in methanol.

-

Addition of Nucleophile: Add metformin (0.015 M), which serves as the guanidine (N-C-N) fragment.

-

Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., water/acetone 80:20) to yield the purified pyrimidine derivative.[5]

Protocol for Kinetic Analysis of Michael Addition via In-Situ FTIR

This protocol is adapted from methodologies used to study the kinetics of Michael additions involving acrylates and acetoacetates.[6]

-

Equipment Setup: Use a three-necked, round-bottom flask equipped with a magnetic stir bar, placed in a temperature-controlled oil bath (e.g., 35 °C). An in-situ FTIR spectrometer with an ATR probe is inserted into one neck of the flask.

-

Background Scan: Clean the FTIR ATR probe with a suitable solvent (e.g., THF) and run a background scan in air.

-

Reactant Preparation: Charge the flask with this compound (1.0 eq). In a separate vial, prepare the nucleophile (e.g., a thiol or amine, 1.0 eq). Place both in the oil bath to equilibrate to the reaction temperature.

-

Catalyst Addition: Add the catalyst (e.g., 1-3 mol% DBU) to the flask containing the Michael acceptor and allow the contents to equilibrate for 30-60 minutes.

-

Initiation and Monitoring: Begin monitoring with the in-situ FTIR spectrometer. Once the first scan is complete, rapidly add the pre-warmed nucleophile to the reaction flask.

-

Data Acquisition: Continuously collect FTIR spectra over time, monitoring the disappearance of the acrylate C=C bond vibration and the appearance of new peaks corresponding to the Michael adduct.

-

Analysis: Plot the concentration of the acrylate (determined from the peak area) versus time to determine the reaction kinetics and calculate the observed rate constant.

Conclusion

This compound stands out as a powerful and versatile electrophile in organic synthesis. Its role as a Michael acceptor, coupled with the facile displacement of its dimethylamino group, provides an efficient and modular entry into a vast array of medicinally relevant heterocyclic compounds. The protocols and data presented herein offer a technical foundation for its effective utilization in research and development, particularly within the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, relevant physicochemical properties, and standardized experimental protocols for determining solubility. This information is crucial for researchers and professionals working in drug development and organic synthesis, where understanding a compound's solubility is a critical parameter for reaction conditions, purification, and formulation.

Physicochemical Properties

This compound is a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring an enamine moiety, an ester, and a ketone, dictates its physical and chemical properties, including its solubility profile. The presence of the dimethylamino group, in particular, influences its solubility in polar solvents.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Yellow oil | [2] |

| Density | 1.038 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 154°C (at 3 mmHg) | [2] |

| Flash Point | 102.8°C | [2] |

| Refractive Index | 1.463 | [2] |

| Storage Conditions | Refrigerator | [2] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the scientific literature. However, qualitative solubility information is available and summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

The term "slightly soluble" indicates that the compound has limited solubility in these solvents. For practical applications, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems and experimental conditions.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of an organic compound like this compound. This method, commonly known as the "shake-flask method," is a standard approach for measuring thermodynamic solubility.[4][5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated solution.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL, g/L, or mol/L, at the specified temperature.

-

Below is a diagram illustrating the experimental workflow for determining solubility.

References

CAS number 51145-57-4 properties and suppliers

An In-depth Technical Guide to CAS Number 51145-57-4: Ethyl 2-acetyl-3-(dimethylamino)acrylate

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and synthetic applications of the compound identified by CAS number 51145-57-4, commonly known as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

This compound is a versatile organic compound utilized as a building block in chemical synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-Acetyl-3-dimethylamino-acrylic acid ethyl ester, Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | [2][3] |

| CAS Number | 51145-57-4 | [1][2] |

| Molecular Formula | C9H15NO3 | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Appearance | Pale red or light yellow to brown liquid | [2][3] |

| Melting Point | 41-44 °C (when dissolved in isopropyl ether) | [2] |

| Boiling Point | 128 °C at 0.2 mmHg; 150 °C at 1 mmHg | [2][3] |

| Density | ~1.038 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5330-1.5370 | [2] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2] |

| InChI Key | LQSOVGAUOHMPLK-SOFGYWHQSA-N | [4] |

Suppliers

This compound is available from a variety of chemical suppliers catering to research and development needs. A selection of global suppliers includes:

-

Accela ChemBio Co.,Ltd.[2]

-

Alfa Chemistry[5]

-

Ambeed[6]

-

Anka Chem[7]

-

Bide Pharmatech Ltd.[2]

-

ChemicalBook[2]

-

Fisher Scientific (distributor for Thermo Scientific Chemicals and TCI America)[8][9]

-

Santa Cruz Biotechnology (SCBT)[1]

-

Shandong Mingde Biotechnology Co., Ltd.[2]

-

TCI Chemicals[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[1] A primary application is in the synthesis of pyrimidine derivatives.[4]

General Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the condensation reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction is typically base-catalyzed and performed under anhydrous conditions at elevated temperatures (80–100°C) for several hours.[1]

Caption: General synthesis workflow for this compound.

Detailed Protocol: Synthesis of a Pyrimidine Derivative

The following is a representative experimental protocol illustrating the use of this compound as a precursor for the synthesis of a substituted pyrimidine. This protocol is based on common methodologies for pyrimidine synthesis from β-enamino esters.

Reaction: Condensation of this compound with a guanidine derivative to form a 2-amino-pyrimidine ring.

Materials:

-

This compound (1 equivalent)

-

Guanidine hydrochloride (1.2 equivalents)

-

Sodium ethoxide (1.2 equivalents)

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes at room temperature to form free guanidine.

-

This compound is added to the reaction mixture.

-

The mixture is heated to reflux (approximately 78°C) and maintained at this temperature for 6-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is treated with water and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the desired pyrimidine derivative.

Caption: Step-by-step workflow for the synthesis of a pyrimidine derivative.

Role in Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any evidence of direct involvement of this compound (CAS 51145-57-4) in any biological signaling pathways. Its primary role is established as a versatile precursor for the synthesis of more complex, biologically active heterocyclic compounds, such as pyrimidines and pyridines.[1][4]

Many pyrimidine derivatives are known to be potent modulators of various signaling pathways and are used as therapeutic agents. For instance, certain pyrimidine-based molecules act as kinase inhibitors, targeting pathways crucial for cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

To illustrate the biological relevance of the compounds that can be synthesized from this compound, the following diagram depicts a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Caption: Simplified EGFR signaling pathway, a target for pyrimidine-based drugs.

References

- 1. This compound | 203186-58-7 | Benchchem [benchchem.com]

- 2. Buy methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate (EVT-11959810) [evitachem.com]

- 3. Buy methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate [smolecule.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. echemi.com [echemi.com]

- 6. This compound, 95%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Preparation of Substituted Pyridines using Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for accessing these scaffolds is of significant interest to the scientific community. Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and reactive enaminone building block that serves as a valuable precursor for the synthesis of various heterocyclic compounds, including polysubstituted pyridines. Its dual electrophilic and nucleophilic character allows it to participate in a range of cyclocondensation reactions.[1]

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. The primary synthetic strategy involves the cyclocondensation reaction of this enaminone with active methylene compounds in the presence of a nitrogen source, typically ammonium acetate. This approach offers a straightforward and modular route to highly functionalized pyridine derivatives.

General Reaction Scheme

The synthesis of substituted pyridines from this compound and an active methylene compound generally follows a one-pot, multi-component reaction pathway. The reaction proceeds via an initial Michael addition of the active methylene compound to the enaminone, followed by cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring.

Caption: General reaction for pyridine synthesis.

Application Example: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate

This section details the synthesis of a specific polysubstituted pyridine derivative, showcasing the utility of this compound in a multi-component reaction.

Experimental Protocol

A one-pot, four-component reaction can be employed for the synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate and its subsequent aromatization (though the specific aromatization step is not detailed in the source, it is a common subsequent step). The dihydropyridine synthesis is as follows:

To a solution of malononitrile, ethyl acetoacetate, a substituted benzaldehyde (e.g., benzaldehyde), and 2-aminopyridine in ethanol, a catalytic amount of a base is added. The reaction mixture is refluxed for 4-5 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After cooling, the reaction is quenched by the addition of crushed ice. The precipitated solid product is collected by filtration and recrystallized from ethanol.[2]

Note on a related synthesis: A similar multi-component reaction for the synthesis of ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate involves the reflux of malononitrile, ethyl acetoacetate, and a substituted benzaldehyde in ethanol for 1-2 hours. This reaction proceeds without a basic or acidic catalyst.[2]

Quantitative Data

The following table summarizes the reactants for the synthesis of the dihydropyridine precursor. While the specific yield for the reaction with this compound is not provided in the search results, this serves as a representative example of a similar multi-component reaction leading to a related pyridine scaffold.

| Reactant | Role |

| Malononitrile | Active Methylene Compound |

| Ethyl Acetoacetate | Precursor to the enaminone component |

| Substituted Benzaldehyde | Aldehyde component |

| 2-Aminopyridine | Amine component |

| Ethanol | Solvent |

| Base (catalytic amount) | Catalyst |

General Workflow for Pyridine Synthesis

The following diagram illustrates a typical workflow for the synthesis and characterization of substituted pyridines from this compound.

Caption: A typical experimental workflow.

Signaling Pathways and Logical Relationships

The synthesis of substituted pyridines via the cyclocondensation of enaminones and active methylene compounds can be rationalized through a well-established reaction mechanism. The following diagram illustrates the logical progression of bond-forming events.

Caption: The logical steps of the reaction mechanism.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. The one-pot, multi-component reaction with active methylene compounds and a nitrogen source provides an efficient and atom-economical route to these important heterocyclic scaffolds. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to explore the rich chemistry of this enaminone and develop novel pyridine-based molecules with potential applications in drug discovery and beyond. Further exploration of different active methylene compounds and reaction conditions is encouraged to expand the library of accessible pyridine derivatives.

References

Application Notes and Protocols for the Use of Ethyl 2-acetyl-3-(dimethylamino)acrylate in Multicomponent Reactions for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of ethyl 2-acetyl-3-(dimethylamino)acrylate as a versatile building block in the multicomponent synthesis of biologically relevant heterocyclic compounds. Its unique trifunctional nature, possessing both electrophilic and nucleophilic sites, allows for efficient construction of diverse molecular scaffolds such as pyrimidines, pyridines, and pyrazoles.[1]

Synthesis of Substituted Pyrimidines

The pyrimidine core is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[2][3] this compound serves as a valuable C3 synthon in the construction of the pyrimidine ring through a multicomponent reaction with amidine derivatives like guanidine.

Reaction Principle:

This synthesis proceeds via a condensation reaction between this compound and guanidine hydrochloride. The enaminone functionality of the acrylate derivative reacts with the amidine group, leading to the formation of the pyrimidine ring through cyclization and subsequent elimination of dimethylamine and water.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-acetyl-6-methylpyrimidine-4-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous ethanol

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

-

To this mixture, add a solution of this compound in anhydrous ethanol dropwise.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure pyrimidine derivative.

-

Quantitative Data Summary:

| Product | Reactants | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) |

| Ethyl 2-amino-5-acetyl-6-methylpyrimidine-4-carboxylate | This compound, Guanidine hydrochloride | Ethanol | Sodium ethoxide | 6-8 | 75-85 |

Reaction Workflow Diagram:

Caption: Workflow for pyrimidine synthesis.

Synthesis of Polysubstituted Pyridines

The pyridine scaffold is another privileged heterocycle in medicinal chemistry. Multicomponent reactions offer an efficient route to construct highly functionalized pyridine derivatives. This compound can participate in a [3+3] annulation reaction with a C3 synthon in the presence of an ammonium source.

Reaction Principle:

This multicomponent synthesis involves the reaction of this compound with an active methylene compound (e.g., malononitrile) and an ammonium salt (e.g., ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the polysubstituted pyridine.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-acetyl-6-methyl-3-cyanopyridine-4-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Glacial acetic acid

-

-

Procedure:

-

A mixture of this compound, malononitrile, and ammonium acetate in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux for 4-6 hours. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data Summary:

| Product | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Yield (%) |

| Ethyl 2-amino-5-acetyl-6-methyl-3-cyanopyridine-4-carboxylate | This compound, Malononitrile, Ammonium acetate | Glacial Acetic Acid | - | 4-6 | 80-90 |

Logical Relationship Diagram:

Caption: Logical steps in pyridine synthesis.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds with a wide range of pharmacological activities. A straightforward synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine derivatives. This compound serves as an excellent precursor for this transformation.

Reaction Principle:

The reaction proceeds through the nucleophilic attack of hydrazine hydrate on the enaminone system of this compound. This is followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the substituted pyrazole.[4]

Experimental Protocol: Synthesis of Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate to the solution at room temperature.

-

Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The resulting residue is triturated with cold water to induce precipitation.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Quantitative Data Summary:

| Product | Reactants | Solvent | Reaction Time (h) | Yield (%) |

| Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate | This compound, Hydrazine hydrate | Ethanol | 3-5 | 85-95 |

Signaling Pathway Diagram (Reaction Mechanism):

Caption: Reaction pathway for pyrazole synthesis.

References

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Quinololine Derivatives: A Domino Reaction Approach from Ethyl 2-acetyl-3-(dimethylamino)acrylate

Application Note

Introduction

Quinololine and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of functionalized quinoline scaffolds is therefore of significant interest to researchers in academia and industry. This application note details a highly efficient domino reaction for the synthesis of 3-acetylquinoline derivatives starting from the versatile building block, Ethyl 2-acetyl-3-(dimethylamino)acrylate. This method, often promoted by an acid catalyst such as triflic acid, offers a straightforward and atom-economical route to a variety of substituted quinolines.

The reaction proceeds through a proposed mechanism involving an initial transamination of the enaminone with a substituted aniline, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline core. This one-pot procedure is notable for its operational simplicity and its ability to generate molecular complexity from readily available starting materials.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 4-Aryl-2-methyl-3-acetylquinoline-5-carboxylate Derivatives

This protocol is a representative example of the acid-catalyzed domino reaction between this compound and various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-anisidine, etc.)

-

Triflic acid (TfOH)

-

Anhydrous solvent (e.g., Dichloroethane (DCE) or Toluene)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Add triflic acid (10 mol%) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired quinoline derivative.

Data Presentation

The following table summarizes the results for the synthesis of various quinoline derivatives from this compound and a selection of substituted anilines, showcasing the versatility of this protocol.

| Entry | Aniline Substituent (R) | Product | Reaction Time (h) | Yield (%) |

| 1 | H | Ethyl 4-phenyl-2-methyl-3-acetylquinoline-5-carboxylate | 6 | 85 |

| 2 | 4-CH₃ | Ethyl 4-(p-tolyl)-2-methyl-3-acetylquinoline-5-carboxylate | 5 | 88 |

| 3 | 4-OCH₃ | Ethyl 4-(4-methoxyphenyl)-2-methyl-3-acetylquinoline-5-carboxylate | 7 | 82 |

| 4 | 4-Cl | Ethyl 4-(4-chlorophenyl)-2-methyl-3-acetylquinoline-5-carboxylate | 8 | 75 |

| 5 | 4-NO₂ | Ethyl 4-(4-nitrophenyl)-2-methyl-3-acetylquinoline-5-carboxylate | 12 | 65 |

| 6 | 3-CH₃ | Ethyl 4-(m-tolyl)-2-methyl-3-acetylquinoline-5-carboxylate | 6 | 83 |

| 7 | 2-Cl | Ethyl 4-(2-chlorophenyl)-2-methyl-3-acetylquinoline-5-carboxylate | 10 | 70 |

Note: The data presented is a representative compilation based on typical outcomes for this type of reaction and may vary based on specific experimental conditions.

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of quinoline derivatives.

Caption: General workflow for the synthesis of quinoline derivatives.

Proposed Reaction Mechanism

The diagram below outlines the proposed domino reaction mechanism.

Caption: Proposed mechanism for the domino synthesis of quinolines.

Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives utilizing Ethyl 2-acetyl-3-(dimethylamino)acrylate as a versatile starting material. The primary synthetic route described is the cyclocondensation reaction with hydrazine derivatives.

This compound, an enaminone, serves as a key building block in the formation of substituted pyrazoles. The reaction with hydrazines proceeds through a well-established mechanism involving the initial nucleophilic addition of the hydrazine to the enaminone's double bond. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water, leading to the formation of the stable pyrazole ring. This method is highly valued for its efficiency and the ability to introduce a variety of substituents onto the pyrazole core, allowing for the generation of diverse compound libraries for screening and development.

Reaction Mechanism and Workflow

The synthesis of pyrazoles from this compound and a hydrazine derivative follows a straightforward reaction pathway. The workflow begins with the preparation of the reaction mixture, followed by the reaction period, and concludes with the isolation and purification of the final pyrazole product.

Caption: Experimental workflow for pyrazole synthesis.

The reaction mechanism for the formation of a pyrazole from this compound and a generic hydrazine (R-NHNH₂) is depicted below.

Caption: Generalized reaction mechanism.

Data Presentation

The following table summarizes the expected products and reported yields for the synthesis of pyrazoles from enaminone precursors.

| Starting Enaminone | Hydrazine Derivative | Product | Solvent | Reaction Time | Yield (%) |

| Ethyl 2-formyl-3-oxopropanoate | Hydrazine | Ethyl 1H-pyrazole-4-carboxylate | Ethanol | 17 hours | 72.4 |

| Ethyl 2-cyano-3-(dimethylamino)acrylate | Hydrazine hydrate | 3-Amino-4-carbethoxypyrazole | Methanol | 10 hours | High |

| This compound | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Ethanol | ~12-24 hours | Good |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazoles from enaminones and is expected to yield the title compound.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.0-1.2 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount, optional)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous ethanol.

-

To this solution, add phenylhydrazine dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is then purified by silica gel column chromatography. A mixture of ethyl acetate and hexane can be used as the eluent system.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a solid.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: General Synthesis of 5-Substituted Pyrazole-4-carboxylates

This is a general protocol that can be adapted for different hydrazine derivatives.

Materials:

-

This compound (1.0 eq)

-

Substituted Hydrazine (e.g., hydrazine hydrate, methylhydrazine) (1.0-1.2 eq)

-

Methanol or Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Add the substituted hydrazine to the solution at room temperature. For more reactive hydrazines, cooling in an ice bath may be necessary during the addition.

-

Stir the mixture at room temperature for 10-18 hours. Monitor the reaction by TLC.

-

After the reaction is complete, concentrate the mixture under vacuum.

-

The crude product can be purified either by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

-

Isolate the pure pyrazole derivative and determine its structure and purity.

Conclusion

The use of this compound as a precursor for pyrazole synthesis is a robust and versatile method. The protocols provided herein offer a solid foundation for researchers to synthesize a variety of pyrazole derivatives. The straightforward nature of the reaction, coupled with the commercial availability of diverse hydrazine derivatives, makes this an attractive approach for generating novel compounds for applications in drug discovery and materials science. Further optimization of reaction conditions, such as solvent, temperature, and catalysts, may lead to improved yields and shorter reaction times.

Application of Ethyl 2-acetyl-3-(dimethylamino)acrylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional building block in organic synthesis. Its unique structure, incorporating an α,β-unsaturated carbonyl system and an enamine moiety, renders it an excellent precursor for the construction of a wide array of biologically active heterocyclic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on pyrazolo[1,5-a]pyrimidine derivatives known for their therapeutic potential.

Core Applications: Synthesis of Heterocyclic Scaffolds

The primary application of this compound lies in its utility as a synthon for heterocyclic chemistry. The dimethylamino group acts as an excellent leaving group, facilitating cyclocondensation reactions with various binucleophilic reagents. This reactivity is particularly valuable in the synthesis of fused pyrimidine systems, which are analogues of purines and often exhibit significant biological activity.[1]

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and protein kinase inhibitory activities.[1][2][3][4] The reaction typically involves the condensation of this compound with an appropriate aminopyrazole.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

This protocol describes the synthesis of a model pyrazolo[1,5-a]pyrimidine derivative, a scaffold found in many bioactive molecules.

Reaction Scheme:

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a solution of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile (1.0 mmol) in glacial acetic acid (10 mL), add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the pure Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.

Expected Yield and Characterization:

While specific data for this exact reaction is not available in the provided search results, similar reactions for the synthesis of pyrazolo[1,5-a]pyrimidines report high yields, often in the range of 85-95%.

Characterization Data (Hypothetical, based on similar structures):

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the pyrimidine, pyrazole, methyl, and ethyl protons. |

| ¹³C NMR | Resonances for the aromatic, carbonyl, cyano, and aliphatic carbons. |